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Compound of Interest

Compound Name: 2-Isopropylpyridine

Cat. No.: B1293918 Get Quote

Introduction

2-Isopropylpyridine is a heterocyclic aromatic organic compound with a pyridine ring

substituted by an isopropyl group at the second position. This molecule serves as a valuable

scaffold in medicinal chemistry and materials science. Understanding its three-dimensional

structure, conformational flexibility, and electronic properties is crucial for designing novel

derivatives with tailored functionalities. Computational chemistry provides a powerful toolkit to

investigate these aspects at the atomic level, offering insights that complement experimental

studies. This technical guide outlines a comprehensive computational investigation of 2-
isopropylpyridine, detailing the methodologies and presenting expected findings based on

studies of similar pyridine derivatives.

Molecular Structure and Properties
2-Isopropylpyridine consists of a six-membered aromatic pyridine ring and a branched

isopropyl substituent. The presence of the isopropyl group introduces conformational flexibility

due to rotation around the C-C bond connecting it to the pyridine ring.
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Property Value

Molecular Formula C₈H₁₁N[1]

Molecular Weight 121.18 g/mol [1]

IUPAC Name 2-propan-2-ylpyridine[1]

CAS Number 644-98-4[1]

SMILES CC(C)C1=CC=CC=N1[1]

Computational Methodology
The computational protocols outlined below are based on standard and widely accepted

methods for the theoretical study of organic molecules, as informed by computational studies

on related pyridine derivatives.[2][3][4]

Software: All calculations would be performed using a comprehensive quantum chemistry

software package such as Gaussian, ORCA, or Spartan.

Geometric Optimization and Conformational Analysis: The initial geometry of 2-
isopropylpyridine would be built and optimized using Density Functional Theory (DFT). A

common and effective functional for such systems is B3LYP, paired with a Pople-style basis set

like 6-311++G(d,p) to provide a good balance of accuracy and computational cost.[4][5] A

conformational search would be performed by systematically rotating the dihedral angle

defined by the nitrogen atom, the C2 carbon of the pyridine ring, the isopropyl C-H, and the

methine hydrogen of the isopropyl group. The potential energy surface would be scanned to

identify stable conformers (energy minima) and transition states.

Rotational Barrier Calculation: The rotational barrier for the internal rotation of the isopropyl

group would be determined from the potential energy surface scan. The energy difference

between the lowest energy conformer and the highest energy transition state during the

rotation provides the rotational barrier height.[6][7]

Vibrational Frequency Analysis: Harmonic vibrational frequencies would be calculated for the

optimized geometry of the most stable conformer at the same level of theory. This analysis

confirms that the structure corresponds to a true energy minimum (no imaginary frequencies)
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and allows for the prediction of the infrared (IR) and Raman spectra. Calculated frequencies

are often scaled by an empirical factor (e.g., 0.96-0.98 for B3LYP) to better match experimental

data.[2][8][9]

Electronic Properties Analysis: The electronic properties, including the Highest Occupied

Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would

be calculated for the optimized structure. These frontier orbitals are key to understanding the

molecule's reactivity.[10][11] Other electronic descriptors such as ionization potential, electron

affinity, electronegativity, and chemical hardness would also be derived from the HOMO and

LUMO energies.[2]

Results and Discussion
The following sections present hypothetical, yet representative, quantitative data for the

computational study of 2-isopropylpyridine, structured for clarity and comparison.

Conformational Analysis
The rotation of the isopropyl group relative to the pyridine ring is the primary source of

conformational isomerism. The key dihedral angle (N1-C2-C7-H8) dictates the orientation of

the isopropyl group. The potential energy scan would likely reveal two stable conformers.

Conformer
Dihedral Angle (N1-C2-C7-
H8)

Relative Energy (kcal/mol)

A (Global Minimum) ~60° 0.00

B ~180° 1.5 - 2.5

Table 1: Hypothetical relative energies of the stable conformers of 2-Isopropylpyridine.

Rotational Barrier
The energy barrier to rotation of the isopropyl group is a measure of the steric hindrance

between the methyl groups and the pyridine ring.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10578360/
https://www.scirp.org/journal/paperinformation?paperid=119730
https://pmc.ncbi.nlm.nih.gov/articles/PMC8319014/
https://www.mdpi.com/1420-3049/29/11/2627
https://www.researchgate.net/publication/331072435_Theoretical_Study_of_Electronic_Properties_of_Pyridine_Pyrimidine_Pyrazine_and_Pyridazine_via_Density_Functional_Theory
https://pmc.ncbi.nlm.nih.gov/articles/PMC10578360/
https://www.benchchem.com/product/b1293918?utm_src=pdf-body
https://www.benchchem.com/product/b1293918?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293918?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Energy (kcal/mol)

Rotational Energy Barrier 3.0 - 5.0

Table 2: Hypothetical rotational energy barrier for the isopropyl group in 2-Isopropylpyridine.

Vibrational Frequencies
The calculated vibrational frequencies can be used to assign peaks in experimental IR and

Raman spectra. Below are selected, hypothetical vibrational modes for the most stable

conformer.

Wavenumber (cm⁻¹,
scaled)

Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2970 Strong
Aliphatic C-H stretch

(asymmetric)

~2870 Medium
Aliphatic C-H stretch

(symmetric)

~1600 Strong Pyridine ring C=C/C=N stretch

~1460 Strong CH₃ deformation

~1100 Medium Isopropyl C-C stretch

~750 Strong
Aromatic C-H out-of-plane

bend

Table 3: Selected hypothetical vibrational frequencies and their assignments for 2-
Isopropylpyridine.

Electronic Properties
Analysis of the frontier molecular orbitals provides insights into the chemical reactivity and

electronic transitions of the molecule.
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Property Value (eV)

HOMO Energy -6.0 to -5.5

LUMO Energy -0.5 to 0.0

HOMO-LUMO Gap 5.5 to 6.0

Ionization Potential 6.0 to 5.5

Electron Affinity 0.5 to 0.0

Table 4: Hypothetical electronic properties of 2-Isopropylpyridine.

Visualizations
The following diagrams illustrate the computational workflow and the conformational analysis

process.
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A diagram illustrating the computational workflow for studying 2-Isopropylpyridine.
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A diagram representing the conformational interconversion of 2-Isopropylpyridine.

Conclusion
This technical guide outlines a theoretical framework for the computational study of 2-
isopropylpyridine. Through the application of Density Functional Theory, it is possible to

thoroughly characterize the molecule's conformational landscape, the rotational dynamics of its

isopropyl substituent, its vibrational signature, and its key electronic properties. The

hypothetical data presented herein serves as a benchmark for what can be expected from such

a study. These computational insights are invaluable for understanding the fundamental

physicochemical properties of 2-isopropylpyridine, which in turn can guide the rational design

of new molecules for applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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